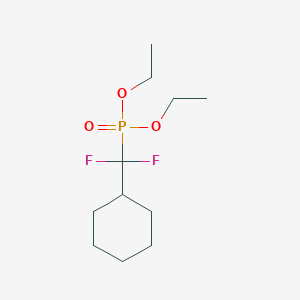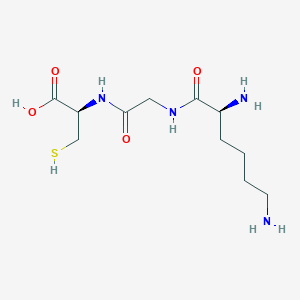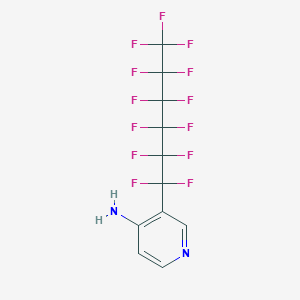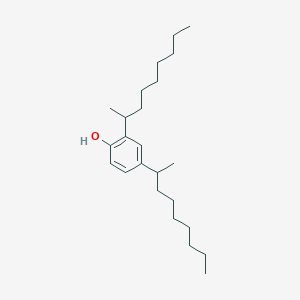
2-Bromo-5,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,5-dimethylcyclohex-2-en-1-one: is an organic compound with the molecular formula C8H11BrO. It is a brominated derivative of 5,5-dimethylcyclohex-2-en-1-one, characterized by the presence of a bromine atom at the second position of the cyclohexene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,5-dimethylcyclohex-2-en-1-one typically involves the bromination of 5,5-dimethylcyclohex-2-en-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions generally include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of automated systems helps in maintaining consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5,5-dimethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to 5,5-dimethylcyclohex-2-en-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 2-bromo-5,5-dimethylcyclohexane-1,3-dione.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of 5,5-dimethylcyclohex-2-en-1-ol or 5,5-dimethylcyclohex-2-en-1-amine.
Reduction: Formation of 5,5-dimethylcyclohex-2-en-1-one.
Oxidation: Formation of 2-bromo-5,5-dimethylcyclohexane-1,3-dione.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-5,5-dimethylcyclohex-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals. Its brominated structure is of interest in the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,5-dimethylcyclohex-2-en-1-one involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the bromine atom is removed, leading to the formation of the corresponding non-brominated compound.
Comparaison Avec Des Composés Similaires
5,5-Dimethylcyclohex-2-en-1-one: The non-brominated analog of 2-Bromo-5,5-dimethylcyclohex-2-en-1-one.
2-Chloro-5,5-dimethylcyclohex-2-en-1-one: A chlorinated analog with similar reactivity.
2-Iodo-5,5-dimethylcyclohex-2-en-1-one: An iodinated analog with different reactivity due to the larger size and lower electronegativity of iodine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its chlorinated and iodinated analogs.
Propriétés
Numéro CAS |
142672-83-1 |
|---|---|
Formule moléculaire |
C8H11BrO |
Poids moléculaire |
203.08 g/mol |
Nom IUPAC |
2-bromo-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11BrO/c1-8(2)4-3-6(9)7(10)5-8/h3H,4-5H2,1-2H3 |
Clé InChI |
CFEXTKQLCPEMLO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=C(C(=O)C1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)








![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)

![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)


